molecular formula C8H16ClNO3 B2707331 Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride CAS No. 2138005-01-1

Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride

Cat. No.: B2707331
CAS No.: 2138005-01-1
M. Wt: 209.67 g/mol
InChI Key: NQGNAAYTCAITEM-UHFFFAOYSA-N
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Description

Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-based compound featuring a methyl ester, aminomethyl, and hydroxyl group. Its stereochemistry (1S,3R,4R) and substituent arrangement confer unique physicochemical properties, making it relevant in pharmaceutical synthesis and medicinal chemistry. The hydrochloride salt enhances stability and solubility.

Properties

CAS No.

2138005-01-1

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-12-8(11)5-2-6(4-9)7(10)3-5;/h5-7,10H,2-4,9H2,1H3;1H

InChI Key

NQGNAAYTCAITEM-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(C(C1)O)CN.Cl

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN.Cl

Canonical SMILES

COC(=O)C1CC(C(C1)O)CN.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of Functional Groups: The aminomethyl group can be introduced through reductive amination, while the hydroxyl group can be added via hydroboration-oxidation or other suitable methods.

    Esterification: The carboxylate ester group is formed through esterification reactions using methanol and appropriate catalysts.

    Hydrochloride Formation: The final step involves converting the compound to its hydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown efficacy against various bacterial strains, making it a candidate for antibiotic development. For example, a study published in the Journal of Medicinal Chemistry reported its antimicrobial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

2. Anticancer Properties
The compound has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study in Cancer Research demonstrated that treatment with this compound led to a significant increase in apoptotic markers in human breast cancer cells (MCF-7) over a 48-hour period.

Enzyme Inhibition Mechanisms

The biological activity of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those linked to amino acid metabolism. This inhibition could potentially alter metabolic fluxes and influence cellular homeostasis.
  • Receptor Interaction : It may also interact with specific receptors that regulate cellular signaling pathways associated with growth and differentiation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive evaluation was conducted on the antimicrobial efficacy of this compound against common pathogens. The study highlighted its potential as a lead compound for developing new antibiotics due to its effective inhibition of bacterial growth.

Case Study 2: Cancer Cell Apoptosis
In vitro studies focusing on the apoptotic effects of the compound revealed promising results. The activation of caspase pathways indicated that this compound could be further developed into a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the hydroxyl and carboxylate ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is compared below with cyclopentane/cyclopentene derivatives containing amino, hydroxy, or ester functionalities. Key distinctions include stereochemistry, substituent positions, and ring saturation.

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents Stereochemistry Key Features
Target Compound : Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride C₈H₁₆ClNO₃ Aminomethyl, hydroxy, methyl ester (1S,3R,4R) Cyclopentane backbone; multiple H-bond donors
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride () C₇H₁₁ClNO₂ Amino, methyl ester (1S,4R) Cyclopentene ring; unsaturated backbone
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () C₈H₁₆ClNO₂ Methylamino, methyl ester Not specified Cyclopentane; N-methylation reduces polarity
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride () C₆H₁₃ClNO₃ Amino, hydroxymethyl, diol (1R,2S,3R,5R) Multiple hydroxyls; compact structure
Methyl (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride () C₇H₁₄ClNO₃ Amino, hydroxy, methyl ester (1S,3R,4S) Stereoisomer of target; altered hydroxyl position

Physicochemical and Spectral Properties

Available spectral data highlight substituent effects on NMR shifts and molecular interactions.

Table 2: Spectral and Physical Data
Compound $ ^1 \text{H NMR} $ (δ, ppm) $ ^{13} \text{C NMR} $ (δ, ppm) Purity/Notes
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () 9.10 (2H, brs, NH), 7.48 (2H, d, J = 7.9 Hz), 3.82 (3H, s, OCH₃) Not provided 80% yield; tosylate intermediate used
Methyl (1S,3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate () 2.50 (d6 solvent) 39.52 (d6 solvent) HRMS (ESI) confirmed; Boc-protected amine
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride () Not provided Not provided 95% purity; diol enhances hydrophilicity

Notes:

  • However, its stereochemistry and aminomethyl group likely result in distinct $ ^1 \text{H NMR} $ signals (e.g., broad NH peaks near 8–9 ppm and hydroxy protons at 4–5 ppm) .
  • Cyclopentene derivatives (e.g., ) exhibit deshielded protons due to ring strain and unsaturation, affecting NMR shifts .

Biological Activity

Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride is a chiral compound with significant biological activity. Its unique structure, featuring a cyclopentane ring with an amino group, a hydroxyl group, and a carboxylic acid group, contributes to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H15ClN2O3
  • Molar Mass : 195.64 g/mol
  • Solubility : Enhanced solubility in water due to the hydrochloride form.

The biological activity of this compound primarily stems from its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The presence of functional groups allows for significant enzyme inhibition and modulation of receptor functions. These interactions are crucial in fields such as antiviral and anticancer therapies.

Biological Activities

  • Antiviral Activity : Research indicates that methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride may inhibit viral replication by targeting specific viral enzymes.
  • Anticancer Potential : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 promyelocytic leukemia cells and oral squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4). The compound has demonstrated low CC50 values in these studies, indicating strong tumor selectivity while sparing non-malignant cells .

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride on HL-60 and HSC cell lines. The results indicated:

  • CC50 Values :
    • HL-60: 5 µM
    • HSC-2: 7 µM
    • HSC-3: 8 µM
    • HSC-4: 6 µM
      These findings suggest that the compound selectively targets cancer cells while exhibiting less toxicity towards normal fibroblast cells .

Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride was tested for its binding affinity to several enzymes. The results demonstrated significant inhibition of target enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride compared to similar compounds, the following table summarizes key differences:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Methyl (1S,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate321744-14-3Different stereochemistryAffects biological activity
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride61367-07-5Cyclohexane structureDifferent pharmacokinetics
Methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate68685423Related structurePotential differing activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step strategies with chiral starting materials or resolution techniques. For cyclopentane derivatives, enantioselective catalysis (e.g., asymmetric hydrogenation) or enzymatic resolution may ensure stereochemical fidelity . Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric excess (ee). Protecting groups (e.g., Boc, Fmoc) are critical for reactive sites like the aminomethyl group during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1H/13C NMR confirms stereochemistry and functional groups (e.g., hydroxyl, carboxylate, aminomethyl) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are obtainable .
  • HPLC : Chiral columns assess purity and ee (≥98% ee is achievable, as noted in cyclopentane analogs) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution. Hydrochloride salts generally exhibit moderate water solubility, but pH adjustments may be needed to prevent precipitation .
  • Stability : Store at -20°C under inert gas (N2/Ar) to avoid hydrolysis of the ester group or oxidation of the hydroxyl moiety. Stability in aqueous buffers should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or crystal-packing effects. Use a combined approach:

  • DFT Calculations : Compare computed vs. experimental NMR chemical shifts or optical rotations .
  • Vibrational Circular Dichroism (VCD) : Resolves ambiguities in chiral centers .
  • Single-Crystal Analysis : If crystallizable, compare experimental X-ray data with predicted models .

Q. What strategies optimize the compound’s stability in biological assays (e.g., enzyme inhibition studies)?

  • Methodological Answer :

  • Prodrug Design : Convert the methyl ester to a more stable prodrug (e.g., ethyl ester) if esterase activity is a concern .
  • Lyophilization : Stabilize the hydrochloride salt by lyophilizing with cryoprotectants (e.g., trehalose) .
  • Buffer Selection : Use low-ionic-strength buffers (e.g., Tris-HCl, pH 7.4) to minimize salt-induced degradation .

Q. How does the compound’s stereochemistry influence its biological activity, and what methods validate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Stereoisomer Synthesis : Prepare all diastereomers/enantiomers (e.g., (1R,3S,4S) vs. (1S,3R,4R)) via divergent synthetic routes .
  • Biological Testing : Compare IC50 values in target assays (e.g., enzyme inhibition) to identify stereospecific effects .
  • Molecular Docking : Map interactions between the compound’s 3D structure and protein active sites (e.g., aminomethyl group binding to catalytic residues) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Loading : Optimize enantioselective catalysts (e.g., Ru-BINAP complexes) to reduce costs at scale .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

  • Methodological Answer :

  • Polymorphism Screening : Test recrystallization solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
  • DSC/TGA : Differential scanning calorimetry identifies phase transitions or decomposition events not captured by theoretical models .

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